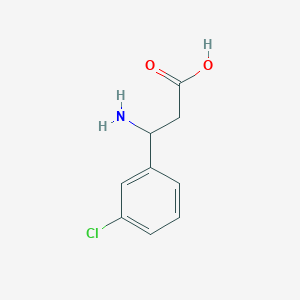

2-Amino-2-(3-methoxyphenyl)acetic acid

Overview

Description

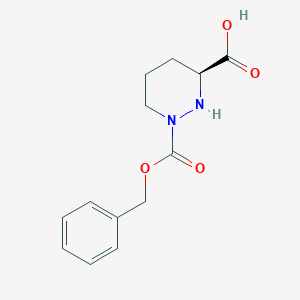

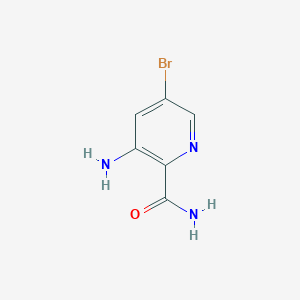

2-Amino-2-(3-methoxyphenyl)acetic acid is a chemical compound with the CAS Number: 7314-43-4 . It has a linear formula of C9H11NO3 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H11NO3/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 181.19 . Other physical and chemical properties such as density, boiling point, and vapor pressure are not explicitly mentioned in the search results.Scientific Research Applications

Advanced Oxidation Processes

Research has explored advanced oxidation processes (AOPs) for degrading recalcitrant compounds in water, highlighting the significance of understanding chemical interactions and degradation pathways in environmental contexts. For example, the degradation of acetaminophen (ACT) through AOPs generates by-products like acetic acid, indicating the importance of studying compound interactions and degradation products for environmental safety and treatment efficacy (Qutob et al., 2022). This research underscores the potential application of 2-Amino-2-(3-methoxyphenyl)acetic acid in studying environmental degradation processes and the impact of pharmaceutical compounds on ecosystems.

Amino Acid Metabolism and Health Implications

The metabolism of amino acids and their derivatives has profound implications for health and disease. For instance, the role of bacterial metabolites derived from aromatic amino acids in non-alcoholic fatty liver disease (NAFLD) has been investigated, revealing the intricate relationship between gut microbiota, amino acid metabolism, and chronic diseases (Shcherbakova et al., 2020). This suggests that this compound could be relevant in research on the metabolic pathways of amino acids and their impact on conditions like NAFLD.

Chemical Structure and Drug Development

The structural analysis and application of specific amino acids in drug development provide another avenue for the application of this compound. For example, the spin label amino acid TOAC has been used in studies of peptides, demonstrating the utility of amino acids with unique chemical properties in understanding peptide structure and dynamics (Schreier et al., 2012). This highlights the potential for this compound to contribute to peptide and protein research, particularly in understanding molecular interactions and designing novel therapeutic agents.

Safety and Hazards

When handling 2-Amino-2-(3-methoxyphenyl)acetic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Mechanism of Action

Target of Action

This compound is a derivative of glycine , an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina Therefore, it might interact with glycine receptors or other related targets in the nervous system.

Mode of Action

As a glycine derivative , it might mimic the action of glycine by binding to its receptors, thereby modulating neuronal activity.

Properties

IUPAC Name |

2-amino-2-(3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKVNPOZWRHJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295357 | |

| Record name | 2-amino-2-(3-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7314-43-4 | |

| Record name | 7314-43-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(3-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(3-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.